molecular formula C12H12O2S B13342949 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione

Cat. No.: B13342949
M. Wt: 220.29 g/mol
InChI Key: GOXGTUPTQLABDU-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group, a hydroxyl group, and a thione group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione typically involves the reaction of 2-ethoxy-3-hydroxynaphthalene-1,4-dione with a suitable sulfur source under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base, such as sodium hydroxide, to facilitate the thionation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-hydroxy-1,4-naphthoquinone
  • 2-Methoxy-3-hydroxynaphthalene-1(4H)-thione
  • 2-Ethoxy-3-hydroxy-1,4-naphthalenedione

Uniqueness

2-Ethoxy-3-hydroxynaphthalene-1(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its analogs. The combination of ethoxy, hydroxyl, and thione groups in the naphthalene ring system makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-ethoxy-4-sulfanyl-1H-naphthalen-2-one

InChI

InChI=1S/C12H12O2S/c1-2-14-11-10(13)7-8-5-3-4-6-9(8)12(11)15/h3-6,15H,2,7H2,1H3

InChI Key

GOXGTUPTQLABDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2CC1=O)S

Origin of Product

United States

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